molecular formula C22H32 B14074608 1,2-Dihexylnaphthalene CAS No. 100766-33-4

1,2-Dihexylnaphthalene

Cat. No.: B14074608
CAS No.: 100766-33-4
M. Wt: 296.5 g/mol
InChI Key: VOMPMOXLDNRRRY-UHFFFAOYSA-N
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Description

1,2-Dihexylnaphthalene is an organic compound with the molecular formula C22H32. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of two hexyl groups attached to the naphthalene core at the 1 and 2 positions .

Preparation Methods

The synthesis of 1,2-Dihexylnaphthalene typically involves the alkylation of naphthalene with hexyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with hexyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial production methods may vary, but they generally follow similar principles of alkylation, utilizing large-scale reactors and optimized conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1,2-Dihexylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, and sulfonation are possible.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields naphthoquinones, while reduction produces dihydro derivatives.

Scientific Research Applications

1,2-Dihexylnaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: This compound is utilized in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1,2-Dihexylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact pathways depend on the specific application and the derivative used. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

1,2-Dihexylnaphthalene can be compared with other naphthalene derivatives, such as:

Properties

CAS No.

100766-33-4

Molecular Formula

C22H32

Molecular Weight

296.5 g/mol

IUPAC Name

1,2-dihexylnaphthalene

InChI

InChI=1S/C22H32/c1-3-5-7-9-13-19-17-18-20-14-11-12-16-22(20)21(19)15-10-8-6-4-2/h11-12,14,16-18H,3-10,13,15H2,1-2H3

InChI Key

VOMPMOXLDNRRRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCC

Origin of Product

United States

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